3-Fluoro-4-methylbenzenesulfonamide
Overview
Description
3-Fluoro-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-methylbenzenesulfonamide can be represented by the SMILES stringCc1ccc(cc1F)S(N)(=O)=O
. This indicates that the compound consists of a benzene ring with a methyl group (CH3) and a fluorine atom (F) attached, along with a sulfonamide group (S(N)(=O)=O). Physical And Chemical Properties Analysis
3-Fluoro-4-methylbenzenesulfonamide is a solid substance . Its melting point is reported to be between 130-134 °C . More detailed physical and chemical properties may require additional experimental data or resources .Scientific Research Applications
- Summary of the Application: The compound 3-fluoro-4-methylbenzonitrile, which is structurally similar to 3-Fluoro-4-methylbenzenesulfonamide, has been studied for its potential applications in non-linear optics . Non-linear optics is a field of physics that studies the interaction of light with matter under conditions such that the response of the material is non-linear.
- Methods of Application or Experimental Procedures: The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . The optimized molecular geometry, mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability and the first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile were predicted .
- Results or Outcomes: The observed HOMO-LUMO energy gap offers the evidence for the presence of intermolecular interactions in the compound . First order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .
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Chemical Synthesis: 3-Fluoro-4-methylbenzenesulfonamide is often used as a building block in chemical synthesis . It can be used to synthesize a variety of other compounds, which could have a wide range of applications in different scientific fields .
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Safety Precautions: It’s important to note that 3-Fluoro-4-methylbenzenesulfonamide can cause severe skin burns and eye damage . Therefore, proper safety precautions, such as wearing a dust mask type N95 (US), eyeshields, and gloves, should be taken when handling this compound .
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Chemical Synthesis: 3-Fluoro-4-methylbenzenesulfonamide is often used as a building block in chemical synthesis . It can be used to synthesize a variety of other compounds, which could have a wide range of applications in different scientific fields .
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Safety Precautions: It’s important to note that 3-Fluoro-4-methylbenzenesulfonamide can cause severe skin burns and eye damage . Therefore, proper safety precautions, such as wearing a dust mask type N95 (US), eyeshields, and gloves, should be taken when handling this compound .
Safety And Hazards
3-Fluoro-4-methylbenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
properties
IUPAC Name |
3-fluoro-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEDLYZMLJORCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366430 | |
Record name | 3-Fluoro-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylbenzenesulfonamide | |
CAS RN |
329909-29-7 | |
Record name | 3-Fluoro-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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